molecular formula C5H13ClN2O2 B7775973 L-Ornithine hydrochloride CAS No. 20724-48-5

L-Ornithine hydrochloride

Cat. No.: B7775973
CAS No.: 20724-48-5
M. Wt: 168.62 g/mol
InChI Key: GGTYBZJRPHEQDG-WCCKRBBISA-N
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Description

L-Ornithine hydrochloride is a non-essential amino acid derivative that plays a crucial role in various metabolic processes within the body. It is primarily produced in the urea cycle, a series of biochemical reactions that occur in the liver to eliminate toxic ammonia from the body. This compound is involved in protein synthesis, detoxification, and energy production .

Mechanism of Action

Target of Action

L-Ornithine hydrochloride primarily targets the urea cycle in the body . This cycle is crucial for the disposal of excess nitrogen . L-Ornithine also acts as a precursor for the synthesis of other amino acids such as citrulline and arginine .

Mode of Action

L-Ornithine is metabolized to L-arginine . L-arginine then stimulates the pituitary release of growth hormone . This process can be affected by various factors such as burns or other injuries, which can alter the state of L-arginine in tissues throughout the body .

Biochemical Pathways

L-Ornithine plays a central role in the urea cycle . In this cycle, ammonia is first converted into carbamoyl phosphate. Then, ornithine transcarbamylase catalyzes the reaction between carbamoyl phosphate and ornithine to form citrulline and phosphate . Another amino group is added from aspartate, producing arginine and denitrogenated fumarate . The resulting arginine is hydrolyzed back to ornithine, producing urea . The amino groups of urea come from the ammonia and aspartate, and the nitrogen in ornithine remains intact .

Pharmacokinetics

This compound readily dissociates into its constituent amino acids, which are absorbed by active transport, distributed, and metabolized . L-Ornithine serves as an intermediary in the urea cycle in periportal hepatocytes in the liver and as an activator of carbamoyl phosphate synthetase . It also acts as a precursor for polyamines .

Result of Action

L-Ornithine is critical for the production of the body’s proteins, enzymes, and muscle tissue . It plays a central role in the urea cycle and is important for the disposal of excess nitrogen (ammonia) . L-Ornithine is also the starting point for the synthesis of many polyamines such as putrescine and spermine . These polyamines are important for cell growth.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the state of L-arginine in tissues throughout the body can be affected by burns or other injuries This can potentially influence the effectiveness of this compound

Biochemical Analysis

Biochemical Properties

L-Ornithine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is a product of arginase degradation and plays an important role in ammonia metabolism via the urea cycle . In mammals, this compound serves as a precursor for polyamines and proline biosynthesis . Spermine, synthesized from this compound, is an abundant polyamine observed in various biological processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is reported to have beneficial effects on the liver and the heart . It also influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound supplementation can improve athletic performance by reducing elevated levels of ammonia .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is metabolized to L-arginine, which stimulates the pituitary release of growth hormone . It also plays a role in the urea cycle, allowing for the disposal of excess nitrogen . The conversion of this compound reduces ammonia concentrations in the blood and increases urea .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. A study showed that this compound supplementation for 8 weeks significantly decreased serum cortisol levels and the cortisol/dehydroepiandrosterone-sulphate (DHEA-S) ratio . It also reduced anger and improved perceived sleep quality .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study showed that this compound administration significantly improved liver injury and necrosis induced by carbon tetrachloride toxicity in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a central part of the urea cycle, which allows for the disposal of excess nitrogen . It also serves as a starting point for the synthesis of polyamines such as putrescine .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed from the small intestine via a sodium-dependent active transport process . It undergoes extensive metabolism in the liver to L-arginine, polyamines, and proline, among other metabolites .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It is involved in the urea cycle, which occurs in the mitochondria and cytosol of liver cells . It also plays a role in the synthesis of polyamines, which are involved in regulating gene expression, protein synthesis, and cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Ornithine hydrochloride can be synthesized through chemical and enzymatic methods. One common method involves dissolving L-arginine in water, adding crown ether and calcium hydroxide, and stirring while heating. Choline is then added, followed by cooling and pH adjustment using sulfuric acid. The mixture is filtered to remove calcium sulfate, vacuum concentrated, and further pH adjusted using barium hydroxide and hydrochloric acid. Finally, alcohol is added, and the solution is cooled and filtered to obtain this compound .

Industrial Production Methods

Industrial production of this compound often employs microbial fermentation using strains like Corynebacterium glutamicum. This method is sustainable and environmentally friendly, although it requires optimization to meet market demands. Strategies include reducing by-product formation, improving precursor supplementation, and enhancing the transport system .

Chemical Reactions Analysis

Types of Reactions

L-Ornithine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the conversion of L-Ornithine to L-arginine.

    Reduction: Not commonly observed for this compound.

    Substitution: Involves the replacement of functional groups, such as the amino group.

Common Reagents and Conditions

    Oxidation: Uses enzymes like arginase to convert L-Ornithine to L-arginine.

    Substitution: Requires specific reagents depending on the desired product.

Major Products Formed

Scientific Research Applications

L-Ornithine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    L-Arginine: Another amino acid involved in the urea cycle and protein synthesis.

    L-Citrulline: An intermediate in the urea cycle that is converted to L-arginine.

    Putrescine: A polyamine derived from L-Ornithine.

Uniqueness

L-Ornithine hydrochloride is unique due to its dual role in detoxification and protein synthesis. Unlike L-arginine and L-citrulline, which are primarily involved in the urea cycle, L-Ornithine also serves as a precursor for polyamines, making it essential for various cellular functions .

Properties

IUPAC Name

(2S)-2,5-diaminopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTYBZJRPHEQDG-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6211-16-1
Record name L-Ornithine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6211-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50858851
Record name L-Ornithine monohydrochloride
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Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS], White crystalline solid or powder to syrup; Slight savoury aroma
Record name L-Ornithine monohydrochloride
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Record name L-Ornithine monochlorohydrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2097/
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Solubility

Soluble in water, Very slightly soluble (in ethanol)
Record name L-Ornithine monochlorohydrate
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CAS No.

3184-13-2
Record name Ornithine hydrochloride
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URL https://commonchemistry.cas.org/detail?cas_rn=3184-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ornithine L- monohydrochloride
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Record name L-Ornithine, hydrochloride (1:1)
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Record name L-Ornithine monohydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-(+)-2,5-diaminopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.708
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ORNITHINE HYDROCHLORIDE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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